molecular formula C9H13ClN2O2S B3253247 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride CAS No. 2225144-37-4

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

Cat. No.: B3253247
CAS No.: 2225144-37-4
M. Wt: 248.73
InChI Key: QEKUQGKLOHZTSL-UHFFFAOYSA-N
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Description

4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride is a chemical compound with the CAS Number: 2225144-37-4 . It has a molecular weight of 248.73 . The IUPAC name for this compound is 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2S.ClH/c1-11-9-5-3-2-4-7 (9)8 (10)6-14 (11,12)13;/h2-5,8H,6,10H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : The compound has been used in various synthetic methods. For instance, Kozminykh et al. (2002) discussed the synthesis of regioisomeric 3-phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-phenacylidene-2,3-dihydro-4H-benzothiazin-3-one. The study highlighted the formation of 3-pentafluorobenzoylmethylene-2,3-dihydro-4H-1,4benzothiazin-2-one through the reaction of o-aminothiophenol hydrochloride with various compounds (Kozminykh, Igidov, & Kozminykh, 2002).

  • Biological Properties : Ukrainets et al. (2017) synthesized a series of derivatives from 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, discovering their potential as diuretics and analgesics. This indicates the versatile biological applications of the compound (Ukrainets, Petrushova, Dzyubenko, Grinevich, & Sim, 2017).

  • Chemical Reactivity : The compound's chemical reactivity has been explored through various reactions. For example, Awad (1992) used it in the Vilsmeier-Haack reaction to form novel heterocyclo-substituted furo[2,3-c:5,4-c′]dipyrazole derivatives, demonstrating its reactivity in complex chemical processes (Awad, 1992).

  • Antibacterial and Antifungal Applications : Studies such as those conducted by Ibrahim et al. (2011) have synthesized derivatives linked to thiazolidine-2,4-dione for antimicrobial activities, highlighting its use in creating compounds with potential antibacterial and antifungal properties (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Pharmacological Potential

  • Analgesic Properties : The compound has been investigated for its analgesic properties. Ukrainets et al. (2014) found that certain derivatives of the compound demonstrated better analgesic properties than known oxicam drugs, suggesting its potential in pain management (Ukrainets, Petrushova, Dzyubenko, & Yangyang, 2014).

  • Monoamine Oxidase Inhibition : Research by Ahmad et al. (2018) on novel 2,1-benzothiazine-2,2-dioxide derivatives showed inhibition activities against monoamine oxidases, indicating its potential in treating disorders related to neurotransmitter imbalances (Ahmad, Zaib, Jalil, Shafiq, Ahmad, Sultan, Iqbal, Aslam, & Iqbal, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, related compounds such as 2,1-Benzothiazine derivatives have been suggested as promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .

Properties

IUPAC Name

1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13;/h2-5,8H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUQGKLOHZTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(CS1(=O)=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
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4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
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4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 4
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 5
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride
Reactant of Route 6
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione hydrochloride

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